molecular formula C13H22Cl4N2O3 B8057121 (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride

(S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride

Cat. No.: B8057121
M. Wt: 396.1 g/mol
InChI Key: VFTMUZVVCFLAAR-LTCKWSDVSA-N
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Description

(S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes amino, carboxyl, and chloroethyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound readily available for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chloroethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino and carboxyl-containing molecules with chloroethyl groups. Examples include:

  • 4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)cyclohexa-1,3-dien-1-amine oxide
  • N,N-bis(2-chloroethyl)cyclohexa-1,3-dien-1-amine oxide .

Uniqueness

The uniqueness of (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility that is not commonly found in similar compounds.

Biological Activity

(S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, often referred to in research contexts as a derivative of bis(2-chloroethyl)amine, has been studied for its anticancer properties and mechanisms of action.

  • Molecular Formula : C13H22Cl4N2O
  • Molecular Weight : 396.14 g/mol
  • CAS Number : 685898-44-6
  • Purity : 98% .

The biological activity of this compound is primarily attributed to its ability to form alkylating agents that interact with DNA. The two chloroethyl groups are known to react with nucleophilic sites in the DNA, leading to cross-linking and ultimately triggering apoptosis in cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents like cyclophosphamide .

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MORS-406 Plasmacytoma10
Human Breast Carcinoma8
Non-Small Cell Lung Cancer12

The compound's effectiveness varies with the type of cancer, indicating a need for further investigation into its selectivity and potency.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. A study highlighted its effects against Gram-positive bacteria, suggesting potential applications in treating infections alongside cancer therapy .

Case Studies

  • Case Study on MORS-406 Plasmacytoma :
    • In vivo studies indicated that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
  • Combination Therapy with Other Anticancer Agents :
    • A study explored the effects of combining this compound with traditional chemotherapeutics. Results showed enhanced efficacy when used alongside agents like doxorubicin, suggesting a synergistic effect that warrants further exploration .

Safety and Toxicity

While the compound shows promise as an anticancer agent, its safety profile remains a critical area of research. Preliminary studies indicate that at therapeutic doses, it exhibits manageable toxicity levels; however, further studies are necessary to fully understand its side effects and long-term implications.

Properties

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)cyclohexa-1,3-dien-1-amine oxide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2O3.2ClH/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;;/h1,3,12H,2,4-9,16H2,(H,18,19);2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTMUZVVCFLAAR-LTCKWSDVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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